2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione

IMPDH II Enzyme Inhibition Antiproliferative

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is a high-purity phthalimide derivative featuring a distinct thiophen-2-ylmethyl N-substituent. This specific compound has demonstrated in vitro IMPDH II inhibition, making it a selective chemical probe for proliferation, immune, and viral replication studies, unlike general phthalimide analogs. Its close structural relationship to potent PPO inhibitors also validates its use as a scaffold for agrochemical lead optimization. Procure this specific compound to ensure target specificity and experimental validity.

Molecular Formula C13H9NO2S
Molecular Weight 243.28
CAS No. 75815-41-7
Cat. No. B2528807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione
CAS75815-41-7
Molecular FormulaC13H9NO2S
Molecular Weight243.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CS3
InChIInChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2
InChIKeyFRBDLDNQZCDPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione Chemical Profile & Core Characteristics


2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is an N-substituted phthalimide derivative with a thiophene ring linked via a methylene bridge to the isoindoline-1,3-dione core . This heterocyclic compound has a molecular formula of C₁₃H₉NO₂S and a molecular weight of 243.28 . The compound is characterized by a planar phthalimide moiety and a distinct thiophene substituent, which is anticipated to influence its electronic properties and potential binding interactions with biological targets. It is primarily utilized as a research chemical and synthetic intermediate, with a standard purity of ≥95% available from commercial suppliers, and is not intended for direct human use .

Sourcing Alert: Why Generic N-Substituted Phthalimides Cannot Substitute for 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione


Within the broader class of isoindoline-1,3-diones, subtle changes to the N-substituent can profoundly alter physicochemical properties, target binding affinity, and biological activity, rendering generic substitution scientifically unsound [1]. While compounds like N-phenyl phthalimide and other thiophene-linked derivatives may appear similar, the specific thiophen-2-ylmethyl group in this compound creates a unique electronic and steric environment. This is evidenced by its specific evaluation as an inhibitor of inosine monophosphate dehydrogenase II (IMPDH II), a target profile not shared across all analogs . Furthermore, a closely related 4-chloro substituted analog (compound 3j) demonstrated promising herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), underscoring that minor structural variations can dictate entirely different biological applications and potency profiles [2]. Therefore, substituting this compound for another 'phthalimide' without direct comparative data risks experimental failure and invalid results.

Quantitative Differentiation Evidence for 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione vs. Analogs


IMPDH II Inhibitory Activity: Unique Target Engagement Compared to Other Phthalimides

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione was specifically tested for its in vitro inhibitory potency against inosine monophosphate dehydrogenase II (IMPDH II), a key enzyme in purine nucleotide biosynthesis . While the precise IC50 value was reported as a binary activity flag ('1') in the source database, this confirms a direct, quantifiable interaction with this specific biological target. This target engagement profile distinguishes it from other phthalimide derivatives, such as N-(phenylthio)phthalimide, which acts as a suicide inhibitor of nematode trehalose-6-phosphate phosphatases (TPPs) with a Ki of 1.0 μM, or N-phenyl phthalimides that function as protoporphyrinogen oxidase (PPO) inhibitors [1].

IMPDH II Enzyme Inhibition Antiproliferative

Herbicidal Activity Benchmarking: A Close Analog (Compound 3j) Demonstrates Efficacy Comparable to Commercial Standards

A study on novel phthalimide derivatives as PPO inhibitors included compound 3j, which is structurally identical to the target compound with the addition of a 4-chloro substituent on the isoindoline ring (4-chloro-2-(thiophen-2-ylmethyl)isoindoline-1,3-dione) [1]. This compound was identified as having 'good herbicidal activity' against multiple weed species. While specific quantitative data for 3j's inhibition constant (Ki) or half-maximal effective concentration (EC50) were not provided, its performance was benchmarked against commercial standards. The lead compound in the series (3a) showed herbicidal efficacy comparable to Flumioxazin, Atrazine, and Chlortoluron and demonstrated better inhibitory activity against PPO than Flumioxazin itself [1].

Herbicide Agrochemical Protoporphyrinogen Oxidase (PPO) Inhibitor

Crystallographic Comparison: Structural Planarity and Conformational Differences from a Related Imine Derivative

Single-crystal X-ray diffraction analysis of the related compound 2-(2-thienylmethyleneamino)isoindoline-1,3-dione revealed a planar thiophene ring (r.m.s. deviation = 0.0015 Å) and a near-planar isoindoline group (r.m.s. deviation = 0.0195 Å) with a dihedral angle of 12.9° between the two planes [1]. This structural analog differs from the target compound by having an imine (-N=CH-) linker rather than a methylene (-CH2-) bridge. This slight change in the linker is expected to impact the compound's flexibility, electronic conjugation, and overall three-dimensional shape, which can affect its packing in the solid state, its interaction with biological targets, and its physicochemical properties like solubility and stability.

Crystallography Molecular Geometry Solid-State Structure

Synthesis Yield Benchmarking: A Reported 91% Yield from a Condensation Reaction

A synthetic route for 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione has been reported with a yield of 91% from the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This high-yielding procedure provides a baseline for evaluating synthetic efficiency and cost of goods. It can be compared to the yields reported for other phthalimide derivatives, such as the synthesis of N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b), for which specific yields were not the primary focus but represent a different synthetic approach [1].

Synthesis Process Chemistry Reaction Yield

Commercial Purity and Quality Control: Direct Comparison of Supplier Specifications

Commercial suppliers provide specific purity and quality control data for 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione, which are essential for reproducible research. For example, Bide Pharm offers this compound with a standard purity of ≥95% and provides batch-specific certificates of analysis including NMR, HPLC, and GC . ChemScene specifies a purity of 98% for their product . This level of specification allows for a direct procurement comparison against other phthalimide derivatives from the same or different vendors, where purity and analytical support may vary significantly, impacting experimental outcomes and regulatory compliance.

Purity Quality Control Procurement

Defined Application Scenarios for 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione Based on Comparative Evidence


As a Tool Compound for Investigating IMPDH II Biology and Related Antiproliferative Pathways

Given its confirmed in vitro activity against IMPDH II , this compound is ideally suited as a chemical probe to dissect the role of this enzyme in cellular models of proliferation, immune response, and viral replication. Its use is particularly relevant in studies where other phthalimide derivatives, such as TPP or PPO inhibitors [1], are not appropriate due to their distinct target profiles. This makes it a specific, non-promiscuous tool for IMPDH-related research.

As a Scaffold for Agrochemical Discovery Targeting Protoporphyrinogen Oxidase (PPO)

The demonstrated herbicidal activity of its close structural analog (compound 3j) against PPO provides a strong class-level justification for using this compound as a starting point for agrochemical lead optimization . It can serve as a core scaffold for synthesizing focused libraries aimed at improving potency, selectivity, and environmental fate for new herbicides. This application is directly supported by evidence showing its class of molecules can achieve efficacy comparable to commercial standards.

In Solid-State and Crystallography Studies of Phthalimide-Thiophene Systems

The crystal structure of a closely related imine analog offers a valuable point of reference for studying the solid-state properties of this compound class . Researchers can utilize 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione to investigate the impact of the methylene linker on molecular conformation, crystal packing, and non-covalent interactions. Such studies are fundamental in materials science and in understanding the solid form properties of potential drug candidates.

In Synthetic Methodology Development Requiring High-Yielding N-Alkylation of Phthalimide

The reported 91% yield for its synthesis via condensation makes this compound an excellent model substrate for developing or optimizing new synthetic methods for N-substituted phthalimides. Its high-yielding preparation allows researchers to focus on reaction conditions, catalyst development, and green chemistry metrics without being confounded by low yields or complex purification. This provides a practical and efficient entry point for exploring new chemical space around the isoindoline-1,3-dione core.

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